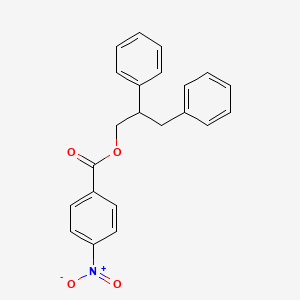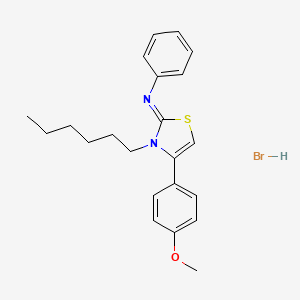![molecular formula C10H16O2 B11968347 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane CAS No. 3765-28-4](/img/structure/B11968347.png)
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is characterized by the presence of two oxirane (epoxide) rings and a vinyl group, making it a versatile compound in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane typically involves the reaction of 3,3-dimethyloxirane with vinyl compounds under controlled conditions. The reaction is often catalyzed by strong bases or acids to facilitate the formation of the oxirane rings .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the oxirane rings into diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of epoxides and diols.
Reduction: Formation of diols.
Substitution: Formation of substituted vinyl compounds.
Applications De Recherche Scientifique
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane involves its interaction with various molecular targets and pathways. The oxirane rings are highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates. This reactivity underlies its use in organic synthesis and potential biological activities .
Comparaison Avec Des Composés Similaires
2,3-Dimethyloxirane: A simpler compound with a single oxirane ring.
Vinyl oxirane: Contains a vinyl group and an oxirane ring.
3,3-Dimethyloxirane: Another related compound with a single oxirane ring.
Uniqueness: 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane is unique due to the presence of two oxirane rings and a vinyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from organic synthesis to industrial production .
Propriétés
Numéro CAS |
3765-28-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-[(E)-2-(3,3-dimethyloxiran-2-yl)ethenyl]-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H16O2/c1-7-10(4,11-7)6-5-8-9(2,3)12-8/h5-8H,1-4H3/b6-5+ |
Clé InChI |
AJXYQJKBNYBUFD-AATRIKPKSA-N |
SMILES isomérique |
CC1C(O1)(C)/C=C/C2C(O2)(C)C |
SMILES canonique |
CC1C(O1)(C)C=CC2C(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968277.png)
![N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11968285.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)

![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11968308.png)
![11-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11968314.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)
![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)



